![molecular formula C12H13FO3 B1326209 Ethyl 4-(2-fluorophenyl)-4-oxobutyrate CAS No. 898753-32-7](/img/structure/B1326209.png)
Ethyl 4-(2-fluorophenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-fluorophenyl)-4-oxobutyrate (EFBO) is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and slightly soluble compound in water. EFBO has a wide range of applications in the field of synthetic organic chemistry, and it has been studied for its potential as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, EFBO has been investigated for its potential as a therapeutic agent and for its potential as a reagent for the synthesis of other compounds.
Scientific Research Applications
Antimicrobial Properties
Ethyl 4-(2-fluorophenyl)-4-oxobutyrate and its derivatives have been explored for their antimicrobial properties. For instance, ethyl 2-arylhydrazono-3-oxobutyrates, related compounds, demonstrated significant antimicrobial activity, particularly against certain bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Kucukguzel et al., 1999).
Inhibitors for Human Eosinophil Phosphodiesterase
Research has indicated that certain derivatives of ethyl 4-(2-fluorophenyl)-4-oxobutyrate show potential as inhibitors of human eosinophil phosphodiesterase, with applications in treating respiratory disorders and reducing inflammatory responses in atopic monkeys (Duplantier et al., 1998).
Wine Aging Process
The compound has also been studied in the context of wine aging. It was observed that ethyl 4-oxobutyrate-2-14 C, when added to a simulated sherry, produced various compounds confirming the proposed pathways in the wine aging process (Fagan et al., 1981).
Hydrogenation Studies
Studies on the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids, including ethyl 4-(2-fluorophenyl)-4-oxobutyrate, have provided insights into chemical processes and yields of various derivatives (Slavinska et al., 2006).
Anticancer Research
This compound has been utilized in anticancer research, particularly in the synthesis and evaluation of novel derivatives for their potential as anticancer agents. For instance, certain pyrazole derivatives containing ethyl 4-(2-fluorophenyl)-4-oxobutyrate demonstrated significant inhibitory activity against various cancer cell lines (Alam et al., 2016).
Enzyme-Catalyzed Synthesis
The compound has also been investigated in the context of enzyme-catalyzed asymmetric synthesis. Research in this area focuses on producing optically active derivatives using microbial cells, which are important for pharmaceutical intermediates (Xia et al., 2013).
properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHGNYNVGSYZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645630 |
Source
|
Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-fluorophenyl)-4-oxobutyrate | |
CAS RN |
898753-32-7 |
Source
|
Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.